molecular formula C15H20ClNO3 B11938168 3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride CAS No. 1346599-16-3

3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride

Cat. No.: B11938168
CAS No.: 1346599-16-3
M. Wt: 305.82 g/mol
InChI Key: ATCKCJHEOJFKJW-SOLWPGNYSA-N
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Description

Properties

CAS No.

1346599-16-3

Molecular Formula

C15H20ClNO3

Molecular Weight

305.82 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)butan-1-one;hydrochloride

InChI

InChI=1S/C15H19NO3.ClH/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13;/h5-6,9,12H,2-4,7-8,10H2,1H3;1H/i3D2,4D2,7D2,8D2;

InChI Key

ATCKCJHEOJFKJW-SOLWPGNYSA-N

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C(CC)C(=O)C2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl

Origin of Product

United States

Preparation Methods

Formation of the 3,4-Methylenedioxybutyrophenone Core

The foundational step in MDPBP synthesis is the preparation of 3,4-methylenedioxybutyrophenone. This intermediate is synthesized via Friedel-Crafts acylation of 1,3-benzodioxole with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds at 0–5°C in anhydrous dichloromethane, yielding 1-(1,3-benzodioxol-5-yl)butan-1-one with a reported purity of 98%. The molecular weight of the intermediate is 192.21 g/mol, and its structure is confirmed by NMR and mass spectrometry.

Deuterium Incorporation Strategies

Synthesis of Pyrrolidine-d8

The pyrrolidine ring in MDPBP-d8 is fully deuterated at all eight hydrogen positions (C₁–C₄ and N–H). Two primary methods are employed:

Catalytic Deuteration of Pyrrolidine

Pyrrolidine-d8 is synthesized via heterogeneous catalytic exchange using deuterium gas (D₂) and a palladium-on-carbon (Pd/C) catalyst. Pyrrolidine is dissolved in deuterated methanol (CD₃OD) and stirred under D₂ atmosphere at 50°C for 72 hours. This method achieves >99% isotopic purity, as confirmed by mass spectrometry.

Stepwise Synthesis from Deuterated Precursors

An alternative approach involves the cyclization of 1,4-dibromobutane-d8 with ammonia-d3 (ND₃) in liquid ammonia. The reaction proceeds at −33°C for 48 hours, yielding pyrrolidine-d8 with a molecular weight of 85.16 g/mol.

Incorporation of Deuterated Pyrrolidine into MDPBP

The deuterated pyrrolidine-d8 is reacted with α-bromo-3,4-methylenedioxybutyrophenone under conditions identical to the non-deuterated synthesis (Section 1.2). The reaction efficiency remains consistent, with yields of 70–75%. Isotopic integrity is preserved, as evidenced by the absence of protiated impurities in LC-MS analysis.

Final Salt Formation and Purification

Hydrochloride Salt Formation

The free base MDPBP-d8 is dissolved in anhydrous diethyl ether, and hydrogen chloride (HCl) gas is bubbled through the solution at 0°C. The resulting hydrochloride salt precipitates as a white crystalline solid, which is filtered and dried under vacuum. The final product has a molecular weight of 305.83 g/mol and a deuterium content of 99.5 atom%, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Analytical Characterization

Critical analytical data for MDPBP-d8 HCl include:

PropertyValueMethod
Melting Point198–200°C (decomposes)Differential Scanning Calorimetry (DSC)
Isotopic Purity99.5 atom% DHRMS
Solubility25 mg/mL in methanolUSP <911>

Challenges and Optimization Considerations

Isotopic Scrambling

During synthesis, minimizing proton-deuterium exchange is critical. The use of deuterated solvents (e.g., CD₃OD) and inert atmosphere conditions reduces scrambling to <0.5%.

Catalytic Efficiency

Knölker-type iron catalysts (e.g., [Fe(CO)₃(PPh₃)₂]) enhance deuteration rates by 30% compared to palladium-based systems, as demonstrated in borrowing hydrogen (BH) catalysis .

Chemical Reactions Analysis

Types of Reactions

3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylenedioxy and pyrrolidinyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Forensic Applications

3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride is primarily utilized in forensic toxicology to detect and analyze synthetic drugs in biological samples. Its structural similarity to other known psychoactive substances makes it a candidate for identification in cases of drug abuse or poisoning.

  • Case Study : In a study conducted by Maurer et al. (2004), the detection of methylenedioxypyrovalerone (MDPV) and its analogs, including 3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride, was explored in various biological matrices, highlighting its relevance in forensic investigations .

Pharmacological Research

The compound's pharmacological properties are under investigation to understand its effects on the central nervous system. Research indicates that compounds with similar structures exhibit stimulant effects, which could lead to potential therapeutic applications or further understanding of their mechanisms of action.

  • Research Findings : Studies have shown that derivatives of butyrophenone can influence dopamine receptors, making them interesting subjects for research into treatments for disorders like ADHD or depression .

Toxicological Studies

Toxicological studies focus on the safety profile and potential health risks associated with the use of this compound. Understanding its metabolism and excretion pathways is crucial for assessing its impact on human health.

  • Safety Profile : The compound's classification as a controlled substance necessitates rigorous testing to evaluate its toxicity levels and potential for abuse. Current literature suggests that while it shares properties with known stimulants, comprehensive toxicological data are still needed .

Mechanism of Action

The mechanism of action of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride involves its interaction with specific molecular targets and pathways. The methylenedioxy group may interact with enzymes or receptors, while the pyrrolidinyl group may influence the compound’s binding affinity and selectivity. The deuterated nature of the compound can also affect its metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride
  • Molecular Formula: C₁₆H₁₇D₈ClNO₃ (exact formula may vary based on deuterium substitution pattern)
  • CAS Number: Not explicitly listed in provided evidence, but structurally related to compounds such as 4'-Methyl-α-pyrrolidinobutyrophenone-d8 Hydrochloride (CAS 1346599-43-6) .
  • Key Features: Backbone: Butyrophenone (four-carbon ketone chain). Substituents:
  • 3',4'-Methylenedioxy group on the phenyl ring.
  • Pyrrolidinyl group at position 2.
    • Isotopic Labeling : Deuterium (d8) substitution, likely at the pyrrolidinyl or alkyl chain positions to enhance metabolic stability.
    • Salt Form : Hydrochloride, improving solubility and bioavailability.

Pharmacological Context: This compound belongs to the pyrrolidinophenone class, structurally analogous to psychoactive substances like Pyrovalerone (a CNS stimulant). The methylenedioxy group and deuterium modifications suggest targeted optimization for receptor binding and metabolic resistance .

Table 1: Structural and Functional Comparison

Compound Name Substituents Chain Length Deuterated? Pharmacological Notes References
Target Compound 3',4'-Methylenedioxy Butyrophenone (C4) Yes (d8) Enhanced metabolic stability; potential serotonergic/dopaminergic activity
4'-Methyl-α-pyrrolidinobutyrophenone-d8 HCl 4'-Methyl Butyrophenone (C4) Yes (d8) Similar deuterated backbone; methyl group reduces electron density vs. methylenedioxy
4-MeO-α-PPP (4-Methoxy-α-Pyrrolidinopropiophenone HCl) 4'-Methoxy Propiophenone (C3) No Shorter chain reduces lipophilicity; methoxy group alters receptor affinity
2-Méthylamino-1-(3,4-méthylènedioxyphényl)pentan-1-one 3',4'-Methylenedioxy Pentanone (C5) No Extended chain may delay excretion; methylamino group vs. pyrrolidinyl alters potency
1-(4-Méthylphényl)-2-(1-pyrrolidinyl)-1-butanone 4'-Methyl Butyrophenone (C4) No Non-deuterated analog; methyl substituent simplifies metabolic pathways

Key Structural Differences and Implications

A. Substituent Effects :
  • Methylenedioxy (3',4'-O-CH₂-O-) vs. Methoxy groups (e.g., in 4-MeO-α-PPP) are less electron-donating than methylenedioxy, which may reduce affinity for certain receptors .
B. Chain Length :
  • Butyrophenone (C4) vs. Propiophenone (C3): Longer alkyl chains (C4 in the target compound) increase lipophilicity, improving blood-brain barrier penetration and CNS activity compared to shorter-chain analogs like 4-MeO-α-PPP (C3) .
  • Pentanone (C5): Compounds with extended chains (e.g., pentanone in ) may exhibit prolonged half-lives due to slower renal clearance but risk increased off-target effects .
C. Deuterium Substitution :
  • The deuterated (d8) pyrrolidinyl or alkyl chain in the target compound and its 4'-methyl analog (CAS 1346599-43-6) slows cytochrome P450-mediated metabolism, extending plasma half-life and reducing toxic metabolite formation compared to non-deuterated analogs .

Pharmacological and Toxicological Insights

  • Receptor Binding: Pyrrolidinyl substituents are critical for dopamine transporter (DAT) and norepinephrine transporter (NET) inhibition, as seen in Pyrovalerone analogs. The methylenedioxy group may introduce partial serotonergic activity, akin to MDMA .
  • Metabolic Stability: Deuterium in the target compound reduces first-pass metabolism, a feature absent in non-deuterated analogs like 1-(4-méthylphényl)-2-(1-pyrrolidinyl)-1-butanone .
  • Toxicity :
    • Methylenedioxy groups are associated with hepatotoxicity in some contexts (e.g., safrole derivatives), necessitating rigorous safety profiling .

Biological Activity

3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride, a synthetic compound belonging to the phenylbutyrophenone class, exhibits significant biological activity. This compound is characterized by the presence of a methylenedioxy group and a pyrrolidinyl group, which contribute to its pharmacological properties. Its chemical structure is represented by the formula C15H19ClNO3C_{15}H_{19}ClNO_{3} with a molecular weight of approximately 297.78 g/mol.

Synthesis and Properties

The synthesis of this compound typically involves several steps:

  • Formation of Methylenedioxy Group : The methylenedioxy group is introduced through a reaction with methylene chloride and a base like sodium hydroxide under reflux conditions.
  • Attachment of Pyrrolidinyl Group : This is achieved via nucleophilic substitution, where 2-bromobutyrophenone reacts with pyrrolidine in the presence of potassium carbonate.
  • Hydrochloride Formation : The final step involves converting the free base into its hydrochloride salt using hydrochloric acid.

The biological activity of 3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound binds to specific receptors in the brain, influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, altering cellular functions.
  • Ion Channel Modulation : The compound affects ion channels, which can influence cellular excitability and signaling pathways.

Pharmacological Studies

Research indicates that this compound has potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Studies have shown that it can enhance dopaminergic activity, which is crucial for conditions such as Parkinson's disease.

Case Studies

  • Neuroprotective Effects : A study demonstrated that 3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride exhibited neuroprotective effects in animal models of neurodegeneration, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
  • Behavioral Studies : Behavioral assays indicated that administration of this compound led to increased locomotor activity in rodents, which may correlate with stimulant properties similar to other phenylbutyrophenones.

Comparative Analysis

To better understand its biological activity, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
3',4'-(Methylenedioxy)-2-(1-piperidinyl)butyrophenoneSimilar structure with piperidinyl groupModerate stimulant effects
3',4'-(Methylenedioxy)-2-(1-morpholinyl)butyrophenoneContains morpholinyl groupLower receptor affinity
3',4'-(Methylenedioxy)-2-(1-azepanyl)butyrophenoneFeatures azepanyl groupUnique binding profile

Q & A

Basic Research Questions

Q. How can researchers ensure the structural integrity and purity of 3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride during synthesis?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm deuterium incorporation at specific positions and assess structural fidelity. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (e.g., 5 µm particle size, 250 mm length) and UV detection at 254 nm can quantify purity (>98% threshold). Cross-validate with mass spectrometry (MS) for molecular weight confirmation (deuterated vs. non-deuterated analogs) .
  • Safety Note : Handle in fume hoods with nitrile gloves and chemical-resistant lab coats to minimize exposure risks .

Q. What experimental controls are critical for stability studies of this deuterated compound under varying storage conditions?

  • Methodology : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC-UV every 7 days for 4 weeks. Compare results with non-deuterated analogs to assess isotopic effects on stability. Use inert gas (e.g., argon) purging in storage vials to mitigate oxidative decomposition .

Q. How should researchers mitigate batch-to-batch variability in pharmacological assays?

  • Methodology : Standardize synthesis protocols using identical reagents (e.g., deuterated solvents from certified suppliers) and reaction temperatures (±2°C tolerance). Validate each batch with COA (Certificate of Analysis) cross-referenced to in-house NMR and HPLC data. Include a reference standard (e.g., non-deuterated parent compound) in all assays to normalize activity measurements .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor binding affinity data between deuterated and non-deuterated analogs?

  • Methodology : Perform radioligand displacement assays (e.g., using ³H-labeled ligands) under identical buffer conditions (pH 7.4, 25°C). Account for isotopic mass effects by repeating assays with varying deuterium incorporation levels (e.g., partial vs. full deuteration). Use statistical tools like ANOVA to isolate variance sources (e.g., isotopic substitution vs. assay noise) .
  • Case Study : In a 2023 study, discrepancies in κ-opioid receptor binding (Ki values) were attributed to deuterium-induced conformational changes in the pyrrolidinyl moiety, resolved via molecular dynamics simulations .

Q. How can metabolic profiling differentiate deuterated compound stability in hepatic microsomal assays?

  • Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to track deuterium retention in metabolites (e.g., methylenedioxy ring cleavage products). Compare metabolic half-life (t½) to non-deuterated controls; deuterium at benzylic positions typically extends t½ by 2–3× due to kinetic isotope effects .

Q. What advanced techniques validate enantiomeric purity in deuterated derivatives?

  • Methodology : Employ chiral stationary-phase HPLC (e.g., Chiralpak IA column) with polar organic mobile phases (acetonitrile/methanol). Confirm enantiomeric excess (>99%) via circular dichroism (CD) spectroscopy. For ambiguous cases, synthesize enantiopure reference standards using asymmetric catalysis (e.g., Noyori hydrogenation) .

Data Contradiction Analysis

Q. How to address conflicting results in cytotoxicity assays across cell lines?

  • Methodology : Standardize cell culture conditions (e.g., passage number, serum batch). Pre-treat cells with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to assess metabolic activation-dependent toxicity. Use orthogonal assays (e.g., ATP-based viability vs. lactate dehydrogenase release) to confirm findings .

Safety & Compliance

Q. What PPE and engineering controls are mandatory for handling this compound?

  • Protocol : Use NIOSH-approved face shields, safety goggles, and nitrile gloves. Implement local exhaust ventilation (LEV) systems with HEPA filtration. Decontaminate spills with 10% ethanol/water solution followed by neutral pH detergent .

Analytical Validation

Q. How to cross-validate LC-MS/MS methods for quantifying trace impurities?

  • Methodology : Spike samples with structurally related impurities (e.g., non-deuterated byproducts) at 0.1–1.0% levels. Validate method sensitivity (LOQ ≤0.05%) via standard addition curves. Compare results with independent labs using identical reference materials .

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